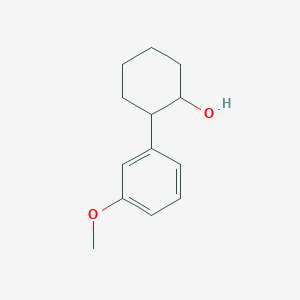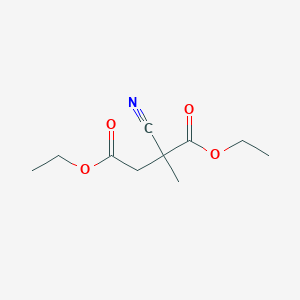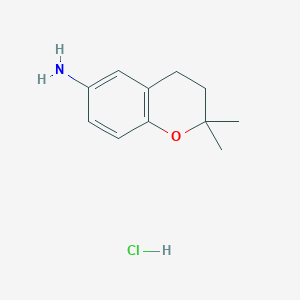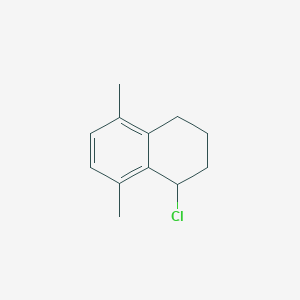
1-ethyl-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-2,3-dihydro-1H-isoindole is a heterocyclic organic compound that belongs to the class of isoindoles. Isoindoles are known for their unique structural features and diverse biological activities. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with an ethyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2,3-dihydro-1H-isoindole can be achieved through various synthetic routes. One common method involves the reduction of 1-ethyl-1H-isoindole using a suitable reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the catalytic hydrogenation of 1-ethyl-1H-isoindole using a palladium catalyst under high pressure and temperature conditions. This method allows for the large-scale production of the compound with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-ethyl-1H-isoindole using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As mentioned earlier, the reduction of 1-ethyl-1H-isoindole to this compound can be achieved using sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where the ethyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: 1-ethyl-1H-isoindole.
Reduction: this compound.
Substitution: Substituted isoindole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-ethyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Isoindole derivatives have shown promise in medicinal chemistry for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. For example, isoindole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-1H-isoindole: The oxidized form of 1-ethyl-2,3-dihydro-1H-isoindole.
2,3-dihydro-1H-isoindole-1,3-dione: Another isoindole derivative with different functional groups.
1-benzyl-2,3-dihydro-1H-isoindole: A similar compound with a benzyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific structural features and the presence of an ethyl group attached to the nitrogen atom. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
1-ethyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C10H13N/c1-2-10-9-6-4-3-5-8(9)7-11-10/h3-6,10-11H,2,7H2,1H3 |
Clave InChI |
CNFRAFYIBYMKHI-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=CC=CC=C2CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B12314951.png)


![8-(2-Fluorobenzyl)-4-methyl-2-(piperidin-3-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one hydrochloride](/img/structure/B12314980.png)
![rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis](/img/structure/B12314994.png)



![6-[Methyl(phenyl)amino]pyridine-3-carbonitrile](/img/structure/B12315016.png)
![1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12315024.png)

![[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12315040.png)


